[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride
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Overview
Description
[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride is a chemical compound with the molecular formula C11H18ClN. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride typically involves the reaction of 2,2-dimethyl-1-phenylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction can be represented as follows:
C6H5CH2CH(CH3)2NH2+HCl→C6H5CH2CH(CH3)2NH3+Cl−
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Conversion to the amine form.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of [(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride involves its interaction with cell membranes. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, disrupting their structure and function. This property makes it effective as a disinfectant and antiseptic.
Comparison with Similar Compounds
Similar Compounds
Ammonium chloride: An inorganic compound with similar disinfectant properties.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
Uniqueness
[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a phase transfer catalyst and its effectiveness in disrupting cell membranes set it apart from other similar compounds.
Properties
IUPAC Name |
[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFDSTXFQCVDC-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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